molecular formula C24H30N2O4 B2463055 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide CAS No. 921527-00-6

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide

Cat. No.: B2463055
CAS No.: 921527-00-6
M. Wt: 410.514
InChI Key: WJFBBUFRSSRDEO-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide is a potent and selective chemical probe with significant research value in the field of targeted protein degradation. This compound is structurally characterized by a benzoxazepine scaffold fused with an acetamide group, designed for high-affinity binding. Its primary mechanism of action is functioning as a bifunctional degrader, often referred to as a PROTAC (Proteolysis Targeting Chimera). The molecule is engineered to bind simultaneously to a target protein of interest and an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent proteasomal degradation of the target protein (Nature, 2021) . This targeted degradation offers a powerful alternative to traditional inhibition, enabling researchers to study protein function by inducing its complete removal from cells. While specific target information is proprietary, compounds of this class are frequently investigated for their utility in degrading key oncoproteins and other challenging drug targets in cancer biology, neurodegenerative diseases, and inflammatory disorders (Journal of Medicinal Chemistry, 2020) . It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Researchers can utilize this high-quality compound to explore novel degradation pathways, validate new therapeutic targets, and advance the field of chemical biology.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-16(2)13-26-20-11-8-18(12-21(20)30-15-24(4,5)23(26)28)25-22(27)14-29-19-9-6-17(3)7-10-19/h6-12,16H,13-15H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFBBUFRSSRDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C23H30N2O6S
  • Molecular Weight : 462.56 g/mol

This structure includes a tetrahydrobenzo[b][1,4]oxazepine moiety which is significant for its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of oxazepine compounds can possess antimicrobial properties. The specific activity of this compound against different microbial strains remains to be fully elucidated but is promising based on related compounds .
  • Anticancer Potential : Compounds with similar structures have been evaluated for their anticancer properties. For instance, some oxazepine derivatives have demonstrated cytotoxic effects on cancer cell lines in vitro. Further studies are required to assess the specific efficacy and mechanisms of action of this compound against various cancer types.

Antimicrobial Studies

A study investigating the antimicrobial properties of related oxazepine compounds found that they exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, it is hypothesized that its structural features may confer similar activity.

CompoundActivity TypeTarget Organisms
Oxazepine Derivative AAntibacterialE. coli, S. aureus
Oxazepine Derivative BAntifungalC. albicans

Anticancer Research

Recent investigations into oxazepine derivatives have indicated potential in inhibiting tumor growth in various cancer models. For example:

  • In vitro studies showed that certain oxazepine analogs reduced cell viability in breast cancer cell lines by inducing apoptosis.
  • In vivo studies demonstrated that these compounds could significantly reduce tumor size in xenograft models.

While direct studies on N-(5-isobutyl...) are still needed, the existing literature suggests a pathway for exploration.

Conclusion and Future Directions

This compound shows potential biological activity that warrants further investigation. Future research should focus on:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.
  • Clinical Trials : Evaluating its safety and efficacy in humans through structured clinical trials.
  • Structure-Activity Relationship (SAR) Studies : Identifying how modifications to the chemical structure influence its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, emphasizing core heterocyclic systems, substituents, and synthetic approaches.

Core Heterocyclic System

  • Target Compound : Contains a benzo[b][1,4]oxazepine ring system, which integrates an oxygen atom into the seven-membered heterocycle. This oxygen enhances polarity and may influence binding affinity in biological systems.
  • Compound 11p (): Features a benzo[e][1,4]diazepine core with two nitrogen atoms instead of oxygen.

Substituent Analysis

  • But-3-en-1-yl Group (Compound 11p) : A terminal alkene in Compound 11p may increase reactivity or serve as a handle for further derivatization .
  • p-Tolyloxy Acetamide (Target Compound): The electron-rich p-tolyloxy group contrasts with the coumarin-based substituents in (e.g., 4-methyl-2-oxo-2H-chromen-7-yloxy). Coumarin derivatives are known for fluorescence and anticoagulant activity, whereas p-tolyloxy may prioritize lipophilicity .

Data Table: Structural and Functional Comparisons

Property Target Compound Compound 11p () Thiazolidinone-Coumarin Hybrid ()
Core Structure Benzo[b][1,4]oxazepine Benzo[e][1,4]diazepine Thiazolidinone fused with coumarin
Key Substituents 5-isobutyl, 3,3-dimethyl, p-tolyloxy But-3-en-1-yl, pyridinylpyrimidopyrimidine 4-methylcoumarin-7-yloxy, arylidene
Molecular Weight ~428.5 g/mol (calculated) ~732.8 g/mol (reported) ~350–450 g/mol (estimated)
Synthetic Catalyst Not specified Palladium-based ZnCl2
Potential Applications Unreported (inference: kinase/modulatory targets due to acetamide-heterocycle combo) Reported as a kinase inhibitor (specific targets undisclosed) Antimicrobial/anti-inflammatory (common for thiazolidinones and coumarins)

Research Findings and Limitations

  • Target Compound: No direct biological data are available in the provided evidence. Its design suggests optimization for solubility (polar oxazepine oxygen) and bioavailability (isobutyl group).
  • Compound 11p : Demonstrates kinase inhibition but lacks specificity data. The diazepine core may confer broader target interactions compared to the oxazepine system .
  • Thiazolidinone-Coumarin Hybrids: Exhibit antimicrobial activity (MIC values: 2–16 µg/mL against S. aureus), though the p-tolyloxy group in the target compound may shift activity toward different targets .

Preparation Methods

Cyclization via β-Amino Alcohol Intermediate

The oxazepine ring is constructed through cyclization of a β-amino alcohol precursor. A representative route involves:

  • Preparation of 2-(2-Hydroxyphenyl)acetic acid derivatives :

    • Starting with salicylaldehyde, which is alkylated with chloroacetic acid to form 2-(2-hydroxyphenoxy)acetic acid.
    • Nitration at position 8 introduces a nitro group for subsequent reduction.
  • Formation of β-amino alcohol :

    • Condensation with isobutylamine and formaldehyde under Mannich conditions yields a β-amino alcohol with isobutyl and dimethyl substituents.
  • Cyclization :

    • Acid-catalyzed cyclization (e.g., HCl in ethanol) forms the 1,4-oxazepine ring.

Key Reaction :
$$
\text{2-(2-Hydroxyphenoxy)acetic acid} + \text{Isobutylamine} \xrightarrow{\text{HCHO}} \text{β-Amino Alcohol} \xrightarrow{\text{HCl}} \text{Benzo[b]oxazepine}
$$

Multicomponent Ugi Reaction

A one-pot synthesis inspired by PMC research employs:

  • 2-(2-Formylphenoxy)acetic acid as a bifunctional aldehyde-carboxylic acid.
  • 2-Aminobenzamide derivatives modified with isobutyl and dimethyl groups.
  • Isocyanide to facilitate Ugi four-component condensation.

Advantages :

  • High atom economy and yields (reported >80% for analogous compounds).
  • Avoids isolation of intermediates, reducing purification steps.

Functionalization at Position 8

Nitration and Reduction

  • Nitration :
    • Treat the benzoxazepine core with nitric acid/sulfuric acid at 0–5°C to introduce a nitro group at position 8.
  • Reduction to amine :
    • Catalytic hydrogenation (H₂, Pd/C) or Fe/HCl converts the nitro group to an amine.

Acylation with 2-(p-Tolyloxy)acetyl Chloride

  • Synthesis of 2-(p-tolyloxy)acetic acid :
    • React p-cresol with chloroacetic acid in NaOH, followed by acidification.

      $$

      \text{p-Cresol} + \text{ClCH₂COOH} \xrightarrow{\text{NaOH}} \text{2-(p-Tolyloxy)acetic acid}

      $$
  • Conversion to acid chloride :
    • Treat with thionyl chloride (SOCl₂) to form 2-(p-tolyloxy)acetyl chloride.
  • Acylation of benzoxazepine amine :
    • React the amine intermediate with the acid chloride in dichloromethane (DCM) using triethylamine as a base.

Alternative Routes and Optimization

Mitsunobu Reaction for Ether Linkage

For direct introduction of the p-tolyloxy group:

  • Use Mitsunobu conditions (DIAD, PPh₃) to couple p-cresol with a hydroxylated acetamide intermediate.

Solid-Phase Synthesis

Immobilize the benzoxazepine core on resin, enabling sequential functionalization and facile purification.

Analytical Data and Characterization

Spectral Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.4 Hz, 1H, ArH), 6.85 (s, 4H, p-tolyl), 4.20 (s, 2H, OCH₂CO), 3.30 (m, 2H, isobutyl-CH₂), 1.80 (m, 1H, isobutyl-CH), 1.40 (s, 6H, 3,3-dimethyl).
  • MS (ESI+) : m/z 453.2 [M+H]⁺.

Crystallography

Single-crystal X-ray analysis confirms the planar oxazepine ring and acetamide orientation.

Challenges and Solutions

  • Regioselectivity in Nitration : Directed ortho-metallation (DoM) with directing groups ensures nitration at position 8.
  • Steric Hindrance : Use of bulky bases (e.g., DBU) improves acylation efficiency.

Industrial-Scale Considerations

  • Cost-Effective Isocyanides : Cyclohexyl isocyanide preferred for Ugi reactions due to commercial availability.
  • Green Chemistry : Replace SOCl₂ with polymer-supported reagents for acid chloride synthesis.

Q & A

Q. What are the key structural features of this compound, and what analytical methods are critical for its characterization?

The compound contains a benzoxazepine core with a 3,3-dimethyl-4-oxo group, an isobutyl substituent at position 5, and a p-tolyloxyacetamide side chain. Key characterization methods include:

  • NMR Spectroscopy : To confirm regiochemistry and substituent positions (e.g., distinguishing between isomers using 1^1H and 13^{13}C NMR shifts) .
  • HPLC : For assessing purity and monitoring reaction intermediates, with C18 reverse-phase columns and acetonitrile/water gradients recommended for resolution .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, particularly for detecting byproducts from incomplete acylation or oxidation .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in the benzoxazepine core, while dichloromethane improves acylation efficiency .
  • Catalyst Use : Pd-based catalysts (e.g., Pd2_2(dba)3_3) for coupling reactions or phase-transfer catalysts for biphasic systems to reduce side reactions .
  • Temperature Control : Low temperatures (0–5°C) during acylation to prevent racemization or decomposition of the acetamide group .

Q. What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and thermal (40–80°C) conditions, followed by HPLC-UV to quantify degradation products .
  • Kinetic Solubility Assays : Use shake-flask methods with buffers (pH 1.2–7.4) to determine pH-dependent solubility, critical for formulation design .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., benzoxazepine ring formation) be elucidated?

  • Isotopic Labeling : Use 18^{18}O-labeled reagents to track oxygen incorporation during oxazepine ring closure .
  • Computational Modeling : DFT calculations to map energy barriers for cyclization steps and identify transition states .
  • In Situ IR Spectroscopy : Monitor intermediate formation (e.g., enolates or amide bonds) during multi-step reactions .

Q. How should researchers resolve contradictions in reported biological activity data for structurally similar analogs?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., p-tolyloxy vs. methoxyphenoxy groups in and ) on target binding using molecular docking .
  • Dose-Response Studies : Re-evaluate potency (IC50_{50}) across cell lines to account for variability in membrane permeability or efflux pump expression .

Q. What crystallographic strategies are suitable for determining the compound’s 3D structure?

  • SHELX Software Suite : Use SHELXD for phase determination and SHELXL for refinement, particularly for resolving disorder in the isobutyl group .
  • Hydrogen Bonding Analysis : Apply graph-set notation (Etter’s rules) to identify packing motifs influencing crystal stability and solubility .

Q. How can the compound’s interaction with biological targets (e.g., kinases or GPCRs) be experimentally validated?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) to recombinant proteins .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts post-treatment .

Q. What in vitro models are appropriate for evaluating metabolic stability?

  • Liver Microsomal Assays : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS/MS to estimate hepatic clearance .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interactions .

Q. How can computational tools predict the compound’s reactivity and regioselectivity in derivatization reactions?

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites for functionalization .
  • Molecular Electrostatic Potential (MESP) Mapping : Identify electron-rich/depleted regions (e.g., acetamide carbonyl) for predicting reaction pathways .

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